molecular formula C9H11Cl2FN2S B1378108 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1384428-93-6

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1378108
CAS No.: 1384428-93-6
M. Wt: 269.17 g/mol
InChI Key: MNFHERHNXJWRDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-aminobenzothiazole with ethylene diamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer properties .

Biological Activity

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a benzothiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom in its structure enhances its lipophilicity, potentially improving its pharmacological efficacy and binding affinity to biological targets. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11Cl2FN2SC_9H_{11}Cl_2FN_2S, with a molecular weight of 269.17 g/mol. Its unique structure is characterized by a benzothiazole moiety substituted with a fluorine atom and an ethylamine group, which contributes to its biological activity.

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibit significant activity against various microbial strains. For instance, research involving similar benzothiazole compounds demonstrated effective inhibition of Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus using broth microdilution methods .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways. Molecular docking studies indicate that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can effectively bind to these enzymes, suggesting a mechanism for its anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amineChlorine instead of FluorineAntimicrobial
2-(6-Methylbenzothiazol-2-yl)ethan-1-aminesMethyl substitutionAnticancer
2-(4-Nitrobenzothiazol-2-yl)ethanaminesNitro groupAnti-inflammatory

The structural differences among these compounds significantly influence their biological activity profiles. The fluorinated structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine enhances its bioavailability compared to non-fluorinated analogs.

Case Studies

A notable case study involved the evaluation of newly synthesized benzothiazole derivatives for their anticancer properties. The study utilized both 2D and 3D cell culture methods to assess the cytotoxicity against various cancer cell lines. Results indicated that compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine showed higher activity in 2D assays compared to 3D assays, highlighting the importance of cellular context in drug efficacy .

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHERHNXJWRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
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2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
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2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

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